molecular formula C21H23FN4S2 B11246237 2-(4-Fluorophenyl)-4-methyl-5-(6-((2-(piperidin-1-yl)ethyl)thio)pyridazin-3-yl)thiazole

2-(4-Fluorophenyl)-4-methyl-5-(6-((2-(piperidin-1-yl)ethyl)thio)pyridazin-3-yl)thiazole

Cat. No.: B11246237
M. Wt: 414.6 g/mol
InChI Key: YZJNUMUQOIJRAX-UHFFFAOYSA-N
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Description

3-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]-6-{[2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}PYRIDAZINE is a complex organic compound that features a combination of fluorophenyl, thiazolyl, and pyridazinyl groups

Properties

Molecular Formula

C21H23FN4S2

Molecular Weight

414.6 g/mol

IUPAC Name

2-(4-fluorophenyl)-4-methyl-5-[6-(2-piperidin-1-ylethylsulfanyl)pyridazin-3-yl]-1,3-thiazole

InChI

InChI=1S/C21H23FN4S2/c1-15-20(28-21(23-15)16-5-7-17(22)8-6-16)18-9-10-19(25-24-18)27-14-13-26-11-3-2-4-12-26/h5-10H,2-4,11-14H2,1H3

InChI Key

YZJNUMUQOIJRAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCCN4CCCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]-6-{[2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}PYRIDAZINE typically involves multi-step organic reactions. One common method involves the reaction of 4-fluorophenacyl bromide with 2-aminothiazole to form an intermediate, which is then reacted with 6-chloropyridazine in the presence of a base to yield the final product. The reaction conditions often include refluxing in ethanol or other suitable solvents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]-6-{[2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}PYRIDAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl or thiazolyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]-6-{[2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}PYRIDAZINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]-6-{[2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}PYRIDAZINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **4-(4-FLUOROPHENYL)-2-METHYL-1,3-THIAZOL-5-YL]-6-{[2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}PYRIDAZINE
  • **3-[2-(4-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]-6-{[2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}PYRIDAZINE

Uniqueness

The uniqueness of 3-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]-6-{[2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}PYRIDAZINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, for example, can enhance its binding affinity to certain targets and improve its stability.

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